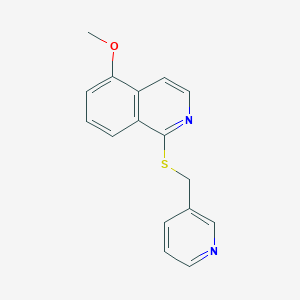
5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the methoxy group might undergo demethylation under certain conditions, while the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar functional groups could make it more soluble in polar solvents .Scientific Research Applications
Pyridine Derivatives as Insecticides
Research into pyridine derivatives, including structures similar to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, has shown promising applications in the field of agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their insecticidal activity against cowpea aphid. The results indicated significant aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of the commercial insecticide acetamiprid. This indicates the potential for developing effective, chemically novel insecticides based on pyridine and isoquinoline derivatives for agricultural use, offering new tools for pest management and crop protection (Bakhite et al., 2014).
Advances in Organic Synthesis
In the realm of organic chemistry, 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline and related compounds have been central to new synthetic methodologies. Zheng et al. (2012) developed an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines via a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method facilitates the rapid assembly of multisubstituted isoquinolines and related structures, highlighting the versatility and utility of isoquinoline derivatives in constructing complex heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science (Zheng et al., 2012).
Catalysis and Process Chemistry
Isoquinoline derivatives like 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline have also found applications in catalysis and process chemistry. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, utilizing isoquinoline as a solvent to enhance the production yield of methyl 3-pentenoate. The study underscores the role of isoquinoline derivatives in industrial chemistry, particularly in catalytic processes that lead to the efficient production of valuable chemical intermediates (Matsuda, 1973).
Novel Heterocyclic Compounds Synthesis
Isoquinoline derivatives, including those structurally related to 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline, are key intermediates in the synthesis of novel heterocyclic compounds. Zhu et al. (1999) reported the synthesis of 1-trifluoroacetyl indolizines and pyrrolo-[1,2-a]isoquinolines, demonstrating the potential of isoquinoline derivatives in generating diverse heterocyclic structures with potential applications in drug discovery and development (Zhu et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYBXJIIKWZJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)
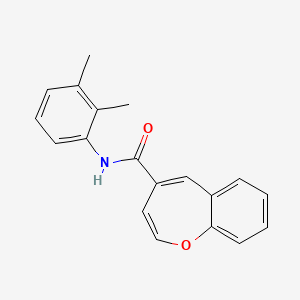
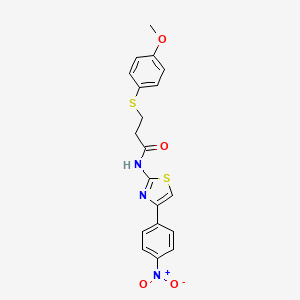
![N~1~-(2-chlorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2890287.png)
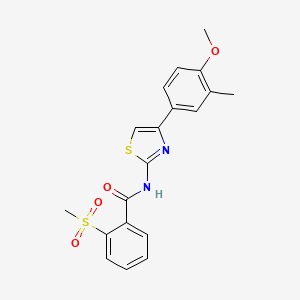
![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
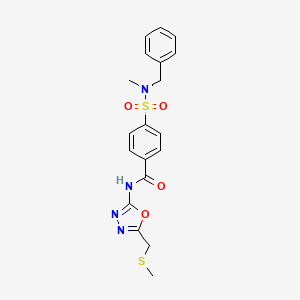
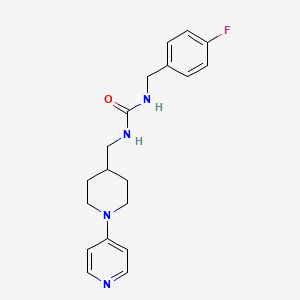
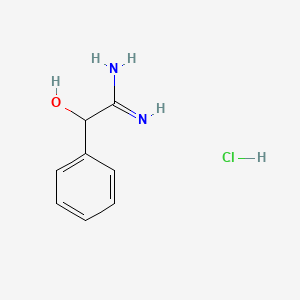
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2890304.png)
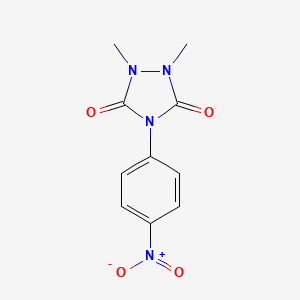
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)